(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol (6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol
Brand Name: Vulcanchem
CAS No.: 1001648-71-0
VCID: VC0130654
InChI: InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m0/s1
SMILES: CCCNC1CCC2=C(C1O)SC(=N2)N
Molecular Formula: C10H17N3OS
Molecular Weight: 227.33 g/mol

(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol

CAS No.: 1001648-71-0

Reference Standards

VCID: VC0130654

Molecular Formula: C10H17N3OS

Molecular Weight: 227.33 g/mol

(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol - 1001648-71-0

CAS No. 1001648-71-0
Product Name (6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol
Molecular Formula C10H17N3OS
Molecular Weight 227.33 g/mol
IUPAC Name (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Standard InChI InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m0/s1
Standard InChIKey UWNDKVURLHPSSG-XPUUQOCRSA-N
Isomeric SMILES CCCN[C@H]1CCC2=C([C@H]1O)SC(=N2)N
SMILES CCCNC1CCC2=C(C1O)SC(=N2)N
Canonical SMILES CCCNC1CCC2=C(C1O)SC(=N2)N
Synonyms (6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol;
PubChem Compound 24945055
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator